molecular formula C12H10N2 B6314962 6-Ethynyl-N-methylquinolin-2-amine CAS No. 1956354-68-9

6-Ethynyl-N-methylquinolin-2-amine

Cat. No.: B6314962
CAS No.: 1956354-68-9
M. Wt: 182.22 g/mol
InChI Key: NHTPYROHUBVINY-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffold in Medicinal Chemistry Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govnih.gov Its derivatives have demonstrated a remarkable diversity of pharmacological activities, establishing it as a "privileged structure" in drug discovery. nih.govtandfonline.comrsc.org This privileged status stems from its ability to interact with a wide array of biological targets, leading to therapeutic effects across numerous disease areas. nih.govorientjchem.org

The biological potential of the quinoline nucleus is extensive, with derivatives exhibiting properties such as:

Antimalarial: Historically, the quinoline alkaloid quinine (B1679958) was the first effective treatment for malaria. nih.govrsc.org This has led to the development of synthetic antimalarials like chloroquine (B1663885), mefloquine (B1676156), and piperaquine. rsc.orgbiointerfaceresearch.comacs.org

Anticancer: Many quinoline-based compounds have been investigated as anticancer agents. nih.govtandfonline.comrsc.org They can induce apoptosis, inhibit cell migration, and act as angiogenesis inhibitors. rsc.org For example, camptothecin (B557342) and its analogs are topoisomerase inhibitors used in cancer therapy. nih.govrsc.org

Antibacterial: The fluoroquinolone class of antibiotics, including ciprofloxacin (B1669076) and moxifloxacin, features a quinoline core and is widely used to treat bacterial infections. nih.govrsc.orgbiointerfaceresearch.com

Anti-inflammatory: Quinoline derivatives have also been explored for their anti-inflammatory potential. rsc.orgbiointerfaceresearch.com

Antiviral: The quinoline drug Saquinavir was the first protease inhibitor approved by the FDA for the treatment of HIV. rsc.orgnih.gov

Neuroprotective: Derivatives of quinoline are also being investigated for their potential in treating neurodegenerative diseases. nih.gov

The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. orientjchem.orgbiointerfaceresearch.com This has made it a continuous focus of research for the development of new and more effective therapeutic agents. nih.goveurekaselect.combenthamscience.comnih.gov

Overview of Ethynyl-Containing Chemical Entities in Drug Discovery

The ethynyl (B1212043) group (–C≡CH), a simple yet powerful functional group, has been widely utilized in drug discovery and development since the mid-20th century. nih.govacs.org Its unique physicochemical properties make it a valuable addition to the medicinal chemist's toolbox. nih.gov

Key attributes and applications of the ethynyl group in drug discovery include:

Structural Rigidity: The linear geometry of the acetylene (B1199291) group provides a rigid spacer, which can be used to precisely position other functional groups for optimal interaction with a biological target. acs.orgsci-hub.se

Bioisosterism: The ethynyl group can act as a bioisostere for other chemical groups. For instance, it can mimic a phenyl ring in terms of its π-system and donor-acceptor interactions. acs.orgsci-hub.se It is also comparable in length to an iodine atom. acs.orgsci-hub.se

Metabolic Stability: The introduction of an ethynyl group can block metabolically susceptible sites in a molecule, thereby improving its metabolic stability and pharmacokinetic profile.

Target Engagement: A terminal alkyne is a key component in "click chemistry," particularly in copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). acs.orgnih.govspringernature.com This bioorthogonal reaction is widely used in chemical biology to label and identify molecular targets. researchgate.netacs.orgwikipedia.org

Potency Enhancement: The ethynyl group can enhance the binding affinity of a ligand to its target. For example, the anti-HIV drug Efavirenz and the potent antiviral 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) both contain an ethynyl group that is crucial for their activity. nih.gov

The acetylene moiety is found in a range of approved drugs and clinical candidates targeting enzymes such as tyrosine kinases, monoamine oxidase (MAO), and HIV reverse transcriptase. nih.govacs.org It is also used in the synthesis of various pharmaceuticals, including some hormones and antibiotics. air-source.com

Research Context of N-Methylated Quinoline Derivatives

The methylation of nitrogen atoms within the quinoline scaffold is a common strategy in medicinal chemistry to modulate the properties of the resulting derivatives. N-methylation can have a profound impact on a compound's biological activity, selectivity, and pharmacokinetic profile.

Research into N-methylated quinoline derivatives has explored several areas:

Modulation of Basicity: Methylation of a nitrogen atom alters its basicity, which can affect the molecule's ionization state at physiological pH. This, in turn, influences its solubility, membrane permeability, and ability to form ionic interactions with biological targets.

Enhanced Binding Affinity: The introduction of a methyl group can lead to favorable steric or hydrophobic interactions within a binding pocket, thereby increasing the compound's affinity and potency. In some cases, N-methylation can introduce a positive charge, which can significantly improve binding to negatively charged biological macromolecules like DNA. nih.govyizimg.com

G-Quadruplex Stabilization: Certain N-methylated quindoline (B1213401) (indolo[3,2-b]quinoline) derivatives have been shown to be potent stabilizers of G-quadruplex DNA structures, particularly in telomeres. nih.govyizimg.com This activity is being explored as a potential anti-cancer strategy.

Enzyme Inhibition: N-methylated quinoline derivatives have been investigated as inhibitors of various enzymes. For instance, recent studies have characterized quinoline analogs with methylamine (B109427) side chains as inhibitors of DNA methyltransferases (DNMTs), which are important targets in cancer therapy. biorxiv.orgbiorxiv.org

Improved Pharmacokinetics: N-methylation can influence a drug's metabolic stability by blocking N-dealkylation, a common metabolic pathway. This can lead to a longer half-life and improved bioavailability.

The exchange of a phenolic oxygen for an N-methyl group in a series of antimalarial compounds resulted in a significant improvement in activity, highlighting the potential benefits of this modification. acs.org

Scope and Objectives of the Academic Research Outline

The primary objective of this research outline is to provide a structured investigation into the chemical synthesis and biological evaluation of 6-Ethynyl-N-methylquinolin-2-amine. The scope of this research is to:

Develop an efficient synthetic route for this compound and characterize the final compound and its intermediates.

Conduct a comprehensive in vitro biological evaluation of the compound's potential as an anticancer agent, focusing on its effects on cell proliferation, apoptosis, and the cell cycle in various cancer cell lines.

Investigate the mechanism of action , with a particular focus on its potential to inhibit key enzymes such as DNA methyltransferases or to interact with nucleic acid structures like G-quadruplexes.

Perform initial pharmacokinetic profiling to assess its drug-like properties, including metabolic stability and membrane permeability.

This research aims to elucidate the structure-activity relationships of this novel compound, thereby contributing to the broader understanding of substituted quinolines as potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethynyl-N-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-3-9-4-6-11-10(8-9)5-7-12(13-2)14-11/h1,4-8H,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTPYROHUBVINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=C1)C=C(C=C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292026
Record name 2-Quinolinamine, 6-ethynyl-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956354-68-9
Record name 2-Quinolinamine, 6-ethynyl-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956354-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinamine, 6-ethynyl-N-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID401292026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Ethynyl N Methylquinolin 2 Amine and Analogues

Strategies for Quinoline (B57606) Core Synthesis

The quinoline framework, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, can be assembled through several established and modern synthetic methods. These range from traditional acid-catalyzed cyclization reactions to more recent transition metal-mediated processes.

For over a century, classical annulation reactions have been the cornerstone of quinoline synthesis, providing robust and versatile routes to a wide array of quinoline derivatives. mdpi.comiipseries.orgnih.gov These methods typically involve the condensation of anilines with various carbonyl-containing compounds.

The Friedländer synthesis is a prominent and straightforward method for constructing quinoline rings. acs.org It involves the condensation reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone and a compound containing an α-methylene group adjacent to a carbonyl. nih.govlibretexts.org This reaction can be catalyzed by either acids or bases. nih.govbiosynth.com

Two primary mechanisms are proposed for the Friedländer synthesis. nih.gov The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. The second pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to yield the final product. nih.gov

Modern adaptations of the Friedländer synthesis have focused on improving reaction efficiency, expanding substrate scope, and employing more environmentally benign conditions. Innovations include the use of various catalysts such as iodine, Lewis acids, and solid-supported reagents. nih.govnih.gov For instance, microwave irradiation has been utilized to accelerate the reaction, often in conjunction with catalysts like p-toluenesulfonic acid. nih.gov The development of asymmetric Friedländer reactions has also been a significant advancement, enabling the synthesis of chiral quinolines. acs.org

Table 1: Catalysts and Conditions in Friedländer Synthesis
CatalystConditionsReference
Trifluoroacetic acid- nih.gov
Toluenesulfonic acidMicrowave irradiation nih.govnih.gov
Iodine- nih.govnih.gov
Lewis Acids (e.g., Nd(NO₃)₃·6H₂O)- nih.gov
Nafion (solid acid catalyst)Microwave irradiation researchgate.net
p-Toluenesulfonic acidSolvent-free, microwave or conventional heating nih.gov
Silver phosphotungstate- nih.gov
Fe₃O₄@SiO₂/ZnCl₂ (magnetic nanocatalyst)Solvent-free, 60 °C acs.org

The Skraup synthesis, one of the oldest methods for preparing quinolines, involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778). Subsequent cyclization and oxidation yield the quinoline ring. mdpi.com

While historically significant, the classical Skraup reaction is often characterized by harsh conditions and potentially violent reactions. mdpi.comresearchgate.net Modern modifications have aimed to mitigate these issues. These include the use of milder reaction conditions and alternative reagents. For instance, acrolein diethyl acetal (B89532) has been used as a more stable three-carbon annulation partner for aniline substrates in a monophasic, organic solvent-free reaction medium, providing moderate to good yields of quinoline products. acs.org The Doebner-von Miller reaction is a related method that utilizes α,β-unsaturated aldehydes or ketones instead of glycerol. researchgate.net

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. nih.govresearchgate.net The reaction conditions, particularly temperature, can influence the regioselectivity, leading to either 4-hydroxyquinolines or 2-hydroxyquinolines (the Knorr variation). nih.gov High-boiling point solvents are often employed to facilitate the thermal cyclization. researchgate.net

The Gould-Jacobs reaction is another valuable method for preparing 4-hydroxyquinoline (B1666331) derivatives from anilines and diethyl ethoxymethylenemalonate. mdpi.comacs.orgwikipedia.org The process involves condensation, cyclization, and subsequent decarboxylation. mdpi.comacs.org Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. youtube.com

In recent decades, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines, offering high efficiency and functional group tolerance under milder conditions compared to classical methods. nih.govnih.gov

Palladium catalysts have been extensively used in the synthesis of quinolines. nih.gov These reactions often involve the construction of the quinoline ring through cyclization or the functionalization of a pre-existing quinoline core via cross-coupling reactions.

Palladium-catalyzed dehydrogenative coupling provides an efficient route to quinoline scaffolds through intramolecular C-H alkenylation reactions. google.com Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which can proceed without the need for acids or bases. researchgate.net

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a key reaction for introducing an ethynyl (B1212043) group onto a quinoline ring. biosynth.comnih.gov This reaction is crucial for the synthesis of 6-ethynylquinoline (B1611226) derivatives from the corresponding 6-haloquinolines. The reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions. nih.gov Copper-free Sonogashira couplings have also been developed.

Palladium-catalyzed C-H activation and functionalization represent a modern and atom-economical approach to substituted quinolines. For instance, palladium-catalyzed intramolecular amidation of N-substituted-3,3-diarylacrylamides can yield 4-arylquinolin-2(1H)-ones. Furthermore, one-pot procedures combining mechanistically distinct reactions, such as a Suzuki-Miyaura cross-coupling followed by an intramolecular direct arylation, have been developed using a single palladium precatalyst.

Table 2: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis
Reaction TypeReactantsCatalyst SystemProduct TypeReference
Dehydrogenative CouplingN-Acyl-2-alkenylanilinesPd(OAc)₂Quinolines google.com
Oxidative CyclizationAryl allyl alcohols and anilinesPd(OAc)₂Quinolines researchgate.net
Heck Coupling and CyclizationIodo methoxypivaloylaminobenzenes and methyl acrylatePd(OAc)₂, Et₃NMethoxyquinolin-2(1H)-ones
Sonogashira Coupling6-Haloquinoline and a terminal alkynePd catalyst, Cu(I) co-catalyst6-Ethynylquinoline biosynth.comnih.gov
Intramolecular AmidationN-substituted-3,3-diarylacrylamidesPdCl₂, Cu(OAc)₂4-Arylquinolin-2(1H)-ones
One-Pot Suzuki-Miyaura/Direct Arylation4-(2-bromophenoxy)quinoline and Phenylboronic acidPd(OAc)₂2-Phenyl-benzofuro[3,2-c]quinoline

Transition Metal-Catalyzed Coupling Reactions

Copper-Catalyzed Annulations

Copper-catalyzed reactions represent a versatile and efficient approach for constructing the quinoline scaffold. These methods often proceed under mild conditions and exhibit broad functional group tolerance.

One notable strategy involves the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines, which yields 4-trifluoromethyl quinolines in good to excellent yields under redox-neutral conditions. mdpi.com Another approach utilizes a one-pot reaction of saturated ketones and anthranils, catalyzed by copper acetate, to generate 3-substituted quinoline derivatives. mdpi.com Furthermore, copper-catalyzed tandem annulation of alkynyl imines with diazo compounds provides an efficient route to a wide range of C4-functionalized quinolines. organic-chemistry.org

Copper catalysis also facilitates oxidative cyclization reactions. For instance, the reaction of 2-vinylaniline (B1311222) or 2-arylaniline with 2-methylquinoline (B7769805), using oxygen as the oxidant, is catalyzed by copper. mdpi.com Additionally, a copper(I)-catalyzed [4 + 1 + 1] annulation strategy employing ammonium (B1175870) salts and anthranils has been developed to access 2,3-diaroylquinolines under mild conditions. mdpi.com A similar Cu(0)-catalyzed [3 + 2 + 1] annulation between anthranils and phenylacetaldehydes, with dioxygen as the terminal oxidant, provides 8-acylquinolines. mdpi.com

An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org Moreover, a simple and convenient copper-catalyzed method enables the synthesis of quinoline-2-carboxylate derivatives through the sequential intermolecular addition of alkynes onto imines followed by intramolecular ring closure. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Quinoline Synthesis

Starting Materials Catalyst/Reagents Product Type Reference
Ketone oxime acetates, o-trifluoroacetyl anilines Copper catalyst 4-Trifluoromethyl quinolines mdpi.com
Saturated ketones, anthranils Copper acetate 3-Substituted quinolines mdpi.com
Alkynyl imines, diazo compounds Copper catalyst C4-Functionalized quinolines organic-chemistry.org
2-Vinylaniline/2-arylaniline, 2-methylquinoline Copper catalyst, O₂ Substituted quinolines mdpi.com
Ammonium salts, anthranils Copper(I) catalyst 2,3-Diaroylquinolines mdpi.com
Anthranils, phenylacetaldehydes Cu(0), AgOTf, O₂ 8-Acylquinolines mdpi.com
Aryl aldehydes, anilines, acrylic acid Copper catalyst 2-Substituted quinolines organic-chemistry.org
Alkynes, imines Copper catalyst Quinoline-2-carboxylates organic-chemistry.org
Nickel- and Rhodium-Catalyzed Routes

Nickel and rhodium catalysts offer powerful and often complementary strategies for the synthesis of quinoline derivatives, frequently operating under mild and sustainable conditions.

Nickel-Catalyzed Syntheses:

Nickel-catalyzed approaches are particularly noted for their use of earth-abundant metals and environmentally friendly methods. A prominent example is the acceptorless dehydrogenative coupling of o-aminobenzylalcohols with ketones or secondary alcohols, which provides a general and efficient one-step synthesis of substituted quinolines. rsc.org This method utilizes an inexpensive and easy-to-prepare nickel catalyst. rsc.org Another sustainable approach involves a nickel-catalyzed sequential dehydrogenation and condensation of α-2-aminoaryl alcohols with either ketones or secondary alcohols to produce a wide range of polysubstituted quinolines. organic-chemistry.org

A homogeneous nickel-catalyzed double dehydrogenative coupling of 2-aminobenzyl alcohol or 1-phenylethanol (B42297) with diamines or diols, respectively, offers a convenient and eco-friendly route to quinolines and quinoxalines at a mild temperature of 80°C. organic-chemistry.orgnih.gov This phosphine-free catalyst can be regenerated under aerobic conditions, a process where the ligand backbone stores hydrogen, avoiding the formation of metal-hydrides. organic-chemistry.orgnih.gov

Rhodium-Catalyzed Syntheses:

Rhodium catalysis often enables unique transformations with high regioselectivity and functional group tolerance. A notable method is the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines, which leads to 2-aminophenyl enones that subsequently cyclize to form substituted quinolines. acs.orgnih.gov This process is characterized by its mild reaction conditions and high yields. acs.orgnih.gov The scope of this reaction can be extended to o-alkynyl nitro arenes, which provides access to both quinolines and quinoline N-oxides. nih.gov

Furthermore, rhodium(III)-catalyzed oxidative C-H activation of N-arylsydnones and their coupling with internal alkynes results in the efficient synthesis of quinoline-fused sydnones under mild conditions and with low catalyst loading. acs.org Mechanistic studies suggest a catalytic cycle involving cyclometalation, alkyne insertion, and reductive elimination, with reoxidation of the rhodium(I) species by an oxidant like copper(II) acetate. acs.org

Table 2: Comparison of Nickel- and Rhodium-Catalyzed Quinoline Syntheses

Catalyst Key Reaction Type Starting Materials Key Features References
Nickel Dehydrogenative Coupling o-Aminobenzylalcohols and ketones/secondary alcohols Earth-abundant catalyst, environmentally benign, one-step process. rsc.org organic-chemistry.orgrsc.org
Nickel Double Dehydrogenative Coupling 2-Aminobenzyl alcohol/1-phenylethanol and diamine/diol Eco-friendly, mild temperature, aerobic regeneration. organic-chemistry.orgnih.gov organic-chemistry.orgnih.gov
Rhodium Hydroacylation/Annulation Aldehydes and o-alkynyl anilines/nitro arenes Mild conditions, broad functional group tolerance, high yields. acs.orgnih.gov acs.orgnih.gov
Rhodium Oxidative C-H Activation N-Arylsydnones and internal alkynes Synthesis of fused systems, mild conditions, low catalyst loading. acs.org acs.org

Oxidative Cyclization and C-H Functionalization Strategies

The direct functionalization of C-H bonds and oxidative cyclization have become powerful tools in synthetic chemistry for creating quinoline derivatives, offering atom and step economy. rsc.orgmdpi.com These strategies often employ transition-metal catalysts to achieve high efficiency and selectivity. rsc.org

Recent advancements have focused on the use of catalysts, oxidants, and solvents to improve reactivity and efficiency. mdpi.com For instance, a cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes, where DMSO serves as both the solvent and a C1 building block, provides a direct route to quinolines with high regioselectivity. nih.govorganic-chemistry.org Mechanistic studies suggest that a 2-vinylbenzenamine species is a key intermediate in this transformation. nih.gov

Copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) (DCE) offers a concise pathway to benzoquinoliziniums. acs.org In this reaction, DCE acts as the solvent, an in-situ activating agent for the quinoline C2-H bond, and a vinyl equivalent to form the new azonia ring. acs.org

Rhodium catalysts are also effective in C-H functionalization. For example, rhodium(III)-catalyzed C-8 allylation of quinoline N-oxides with vinylcyclopropanes proceeds at room temperature with good diastereoselectivity. rsc.org

The choice of catalyst can significantly influence the site of functionalization. For example, while a ruthenium catalyst can achieve C(sp²)-8 arylation of quinoline-N-oxide with organoboranes, using an isoelectronic rhodium(III) catalyst under similar conditions leads to 8-arylquinoline-N-oxides. rsc.org

Multicomponent Reactions for Quinoline Scaffolds

Multicomponent reactions (MCRs) have emerged as a highly efficient and versatile strategy for the synthesis of diverse quinoline scaffolds. rsc.org MCRs offer the advantage of constructing complex molecular structures in a single step from multiple starting materials, thereby demonstrating high atom economy and allowing for the incorporation of significant structural diversity. rsc.orgresearchgate.net

Various named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of quinoline derivatives. rsc.org These reactions enable the introduction of a wide array of functional groups and substitution patterns, which can be tailored for specific applications in medicinal chemistry and materials science. rsc.org

For example, a three-component reaction involving aromatic aldehydes, 6-amino-1,3-dimethyluracil, and either dimedone or 1,3-cyclohexadione, using water as a green solvent, can produce pyrimido[4,5-b]quinolones. nih.gov Another example is the one-pot reaction of α-naphthylamine, aromatic aldehydes, and malononitrile (B47326) to produce 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives. nih.gov

The use of catalysts such as niobium pentachloride (NbCl₅) has been shown to promote MCRs for the synthesis of quinoline derivatives with good to high yields. researchgate.net Similarly, InBr₃ can promote the dimerization of 2-ethynylaniline (B1227618) derivatives to produce polysubstituted quinolines. figshare.comresearchgate.net

The continuous development of novel MCR-based approaches holds great promise for the rapid and efficient generation of valuable quinoline-containing compounds. rsc.org

Green Chemistry Approaches in Quinoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines to address the drawbacks of traditional methods, which often involve harsh conditions, hazardous materials, and significant waste generation. tandfonline.comresearchgate.netbenthamdirect.com Green approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netbenthamdirect.com

Key green strategies for quinoline synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.govresearchgate.net For instance, microwave-assisted heating has been shown to enhance the efficiency of synthesizing quinoline-thiones fused with poly-heterocyclic rings. nih.gov

Use of green solvents: Water is an ideal green solvent for many organic reactions, and its use often leads to improved reactivity and selectivity. iicbe.org Ethanol is another commonly used green solvent in quinoline synthesis. tandfonline.com

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can lead to higher efficiency. tandfonline.com For example, derivatives of 2-aryl-quinoline-4-carboxylic acid have been synthesized in good yields under solvent-free conditions at 80°C. nih.gov

Use of biocatalysts and recyclable catalysts: Nanocatalysts, such as those based on iron oxide or doped aerogels, offer high efficiency and can often be recovered and reused multiple times without significant loss of activity. nih.govtandfonline.com Malic acid has also been employed as a biocatalyst for quinoline synthesis. tandfonline.com

Multicomponent reactions: As discussed previously, MCRs are inherently green due to their high atom economy and reduction of intermediate isolation steps. tandfonline.com Ultrasound-assisted MCRs in water have proven to be effective for generating bioactive quinoline derivatives with improved yields compared to conventional heating. nih.gov

These green chemistry approaches not only reduce the environmental impact of quinoline synthesis but also often lead to more efficient and cost-effective processes. tandfonline.comresearchgate.net

Introduction of Ethynyl Functionality

The introduction of an ethynyl group onto the quinoline core is a key step in the synthesis of 6-Ethynyl-N-methylquinolin-2-amine. This functional group serves as a versatile handle for further chemical modifications.

Direct Ethynylation Strategies

While specific details on the direct ethynylation of N-methylquinolin-2-amine at the 6-position to produce this compound are not prevalent in the provided search results, general strategies for the ethynylation of aromatic rings can be inferred. These methods typically involve cross-coupling reactions.

A common approach for introducing an ethynyl group is the Sonogashira coupling, which involves the reaction of a halo-substituted quinoline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. For the synthesis of the target compound, this would likely involve the Sonogashira coupling of a 6-halo-N-methylquinolin-2-amine (e.g., 6-bromo- or 6-iodo-N-methylquinolin-2-amine) with a protected acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection.

Another potential, though less common, method could involve the reaction of a quinoline derivative with an ethynylating reagent. However, controlling the regioselectivity of such a direct C-H ethynylation can be challenging.

It is also worth noting that the synthesis of 2-vinylquinoline (B1294476) compounds has been achieved by heating 2-methylquinoline compounds with formaldehyde, which suggests that functionalization at the 2-position can be achieved through condensation reactions. google.com While not a direct ethynylation, this highlights the reactivity of the quinoline ring system to various synthetic transformations.

Palladium-Catalyzed Cross-Coupling for Terminal Alkynes

The introduction of a terminal ethynyl group at the C6 position of the quinoline core is effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. jcsp.org.pkwikipedia.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of arylalkynes and involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org

In the context of synthesizing 6-ethynylquinoline derivatives, a 6-haloquinoline, typically 6-bromo or 6-iodoquinoline, serves as the electrophilic partner. The reactivity of the halide is a critical factor, with iodides generally showing higher reactivity than bromides, allowing the reaction to proceed under milder conditions, often at room temperature. wikipedia.org The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, such as CuI. jcsp.org.pknih.govlibretexts.org An amine base, like triethylamine (B128534) or diethylamine, is used to neutralize the hydrogen halide byproduct. wikipedia.org

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium cycle begins with the oxidative addition of the 6-haloquinoline to the Pd(0) species, followed by transmetalation with a copper acetylide, which is formed in the copper cycle by the reaction of the terminal alkyne with the Cu(I) salt. The final step is reductive elimination, which yields the 6-alkynylquinoline product and regenerates the Pd(0) catalyst. libretexts.org

Recent advancements have led to the development of copper-free Sonogashira protocols to mitigate issues associated with the use of copper, such as homocoupling of the alkyne. nih.gov These methods often employ specialized ligands to facilitate the catalytic cycle. libretexts.org

Ethynyl Group Integration via Alkynylaniline Precursors

An alternative and powerful strategy for constructing the ethynyl-substituted quinoline scaffold involves the use of o-alkynylaniline precursors. This approach offers a convergent synthesis where the ethynyl group is incorporated into one of the key building blocks before the quinoline ring is formed. A notable example is the copper(II)-catalyzed reaction between (iso)quinoline N-oxides and o-alkynylanilines, which proceeds through amination followed by an annulative indole (B1671886) formation to yield (iso)quinoline-indole hybrids. nih.gov

Another method involves the palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes. organic-chemistry.org While this method primarily yields 2,3-disubstituted quinolines, it demonstrates the principle of incorporating the alkyne during the quinoline ring formation. The reaction proceeds via intermolecular amination of the alkyne, insertion of the olefin, and subsequent oxidative cleavage of a C-C bond. organic-chemistry.org

Furthermore, palladium-catalyzed one-pot methods for the synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes provide an alternative route. rsc.org These methods highlight the versatility of palladium catalysis in constructing the quinoline core with pre-installed functional groups.

The following table summarizes the key aspects of these synthetic approaches:

Method Key Reactants Catalyst/Reagents Key Transformation
Sonogashira Coupling6-Haloquinoline, Terminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Amine baseC(sp)-C(sp²) bond formation
Alkynylaniline Annulationo-Alkynylaniline, (Iso)quinoline N-oxideCu(II) catalyst, 2,2'-bipyridine (B1663995) ligandAmination and annulative indole formation
Oxidative Cyclizationo-Vinylaniline, AlkynePd catalyst, O₂Intermolecular amination, olefin insertion, C-C cleavage
One-pot Synthesis2-Amino aromatic ketone, AlkynePd catalystConstruction of polysubstituted quinoline

N-Methylation and Amine Derivatization Approaches

The introduction of the N-methyl group and other amine derivatizations are crucial steps in the synthesis of this compound and its analogs. Several methods are available for this purpose, each with its own advantages and substrate scope.

Reductive Amination Techniques

Reductive amination is a widely used and versatile method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org This two-step process, often performed in a single pot, involves the initial formation of an imine from the reaction of an amine with an aldehyde or ketone, followed by the reduction of the imine to the corresponding amine. wikipedia.orgyoutube.com

For the synthesis of N-methylated quinolines, this can be achieved by reacting a primary aminoquinoline with formaldehyde, followed by reduction. rsc.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comlibretexts.org NaBH₃CN is particularly useful as it can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

A direct, one-pot reductive N-methylation of quinolines can be achieved using paraformaldehyde and H₂ over a Pd/C catalyst. rsc.org This method is efficient for producing N-methyl-1,2,3,4-tetrahydroquinolines. rsc.org More recently, SnOx-decorated Pt/Al₂O₃ catalysts have been shown to be effective for the reductive N-methylation of quinolines using methanol (B129727) as both the hydrogen and methyl source. acs.org

Direct Alkylation of Amine Centers

Direct alkylation of the amine group on the quinoline ring with a methylating agent is another common strategy. liv.ac.uk However, this method can be challenging to control, often leading to over-alkylation and the formation of quaternary ammonium salts. libretexts.org The nucleophilicity of the newly formed secondary amine can be comparable to or even greater than the starting primary amine, leading to a mixture of products. libretexts.org

Despite this, direct alkylation can be effective under carefully controlled conditions. Reagents like methyl iodide or dimethyl sulfate (B86663) are classic methylating agents. liv.ac.uk The use of a base is typically required to neutralize the acid formed during the reaction.

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic aromatic substitution (SNA) can be employed to introduce the amine group onto the quinoline ring, particularly if a suitable leaving group is present at the C2 position. For instance, a 2-chloroquinoline (B121035) can react with methylamine (B109427) to yield N-methylquinolin-2-amine. chemicalbook.com The reactivity of the quinoline ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the ring nitrogen. Nucleophiles generally add to carbon 2 of the quinoline. quimicaorganica.org

Another approach is the Vicarious Nucleophilic Substitution of hydrogen (VNS), which allows for the direct amination of nitroquinoline derivatives. mdpi.com This method involves the reaction of a nitroquinoline with a nucleophile in the presence of a base. mdpi.com

The following table provides a comparative overview of these N-methylation and amination methods:

Method Key Reactants Reagents Advantages Limitations
Reductive AminationAminoquinoline, Formaldehyde/ParaformaldehydeNaBH₄, NaBH₃CN, H₂/Pd/C, Pt-SnOx/Al₂O₃High selectivity, mild conditionsRequires a carbonyl source
Direct AlkylationAminoquinoline, Methylating agentMeI, Me₂SO₄Simple procedureProne to over-alkylation
Nucleophilic Substitution2-Haloquinoline, MethylamineBaseDirect introduction of the N-methylamino groupRequires an activated quinoline substrate

Advanced Purification and Spectroscopic Characterization Techniques for Novel Quinoline Derivatives

The synthesis of novel quinoline derivatives necessitates robust purification and characterization methods to ensure the identity and purity of the final compounds.

Purification Techniques:

A variety of purification techniques are employed for quinoline derivatives. lookchem.com Column chromatography on silica (B1680970) gel is a standard method for separating the desired product from reaction byproducts and unreacted starting materials. researchgate.net The choice of eluent system is critical for achieving good separation.

Crystallization and recrystallization are also powerful purification techniques, often yielding highly pure crystalline solids. google.com The selection of an appropriate solvent or solvent mixture is key to successful crystallization. For instance, a compound might be dissolved in a hot solvent and allowed to cool slowly, leading to the formation of crystals. google.com

Other methods include vacuum distillation for volatile compounds and conversion to a salt, such as a hydrochloride or picrate, which can be purified by crystallization and then converted back to the free base. lookchem.com

Spectroscopic Characterization:

A suite of spectroscopic techniques is used to elucidate the structure of novel quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. researchgate.net The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For ethynyl-substituted quinolines, the resonance frequencies of the triple bond in ¹³C NMR are sensitive indicators of the electronic environment. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. uni-muenchen.de High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The characteristic stretching frequencies of the C≡C triple bond of the ethynyl group and the N-H or C-N bonds of the amine are readily identifiable.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.netmdpi.com The conjugation present in the quinoline ring system and the ethynyl group gives rise to characteristic absorption bands. researchgate.net

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure. mdpi.com

The following table summarizes the application of these characterization techniques:

Technique Information Obtained
¹H and ¹³C NMRCarbon-hydrogen framework, connectivity, electronic environment
Mass SpectrometryMolecular weight, elemental composition, fragmentation pattern
IR SpectroscopyPresence of functional groups (e.g., C≡C, N-H)
UV-Vis SpectroscopyElectronic transitions, conjugation
X-ray CrystallographyThree-dimensional molecular structure

Molecular Mechanism of Action and Cellular Targets

DNA Interaction and Synthesis Inhibition

Quinoline-based compounds have demonstrated the ability to interact with DNA and inhibit its synthesis, a mechanism that is fundamental to their biological effects. nih.govwikipedia.org Certain quinoline (B57606) derivatives function as non-nucleoside inhibitors of DNA methyltransferases (DNMTs), enzymes that play a key role in epigenetic regulation by catalyzing the methylation of DNA. nih.govbiorxiv.orgnih.gov Inhibition of these enzymes can lead to DNA hypomethylation, a process that can reactivate tumor suppressor genes and arrest cell growth. nih.govmdpi.com

The mechanism of inhibition often involves the intercalation of the quinoline moiety into the DNA duplex, particularly within the minor groove. nih.govbiorxiv.org This binding can induce a conformational change in the DNA, which in turn moves the catalytic domain of the enzyme away from its target on the DNA strand. nih.govbiorxiv.org This mode of action has been observed for several quinoline analogs, which have shown inhibitory potency in the low micromolar range against human DNMT1. nih.govbiorxiv.org

Furthermore, some quinoline-based compounds can inhibit other enzymes that act on DNA, such as DNA polymerases and base excision repair glycosylases. nih.govbiorxiv.org The ability to interfere with multiple DNA-acting enzymes highlights the diverse mechanisms through which these compounds can disrupt DNA replication and repair processes. nih.gov The core quinoline structure is a key pharmacophore in this class of inhibitors, and modifications to this structure can modulate their inhibitory activity and selectivity. wikipedia.org

Target Enzyme Mechanism of Inhibition by Quinoline Derivatives Effect Reference
DNA Methyltransferases (e.g., DNMT1)Intercalation into DNA minor groove, causing conformational changes.DNA hypomethylation, reactivation of tumor suppressor genes. nih.govbiorxiv.orgnih.gov
DNA PolymerasesInhibition of enzyme activity.Disruption of DNA replication. nih.govbiorxiv.org
Base Excision Repair GlycosylasesInhibition of enzyme activity.Impairment of DNA repair mechanisms. nih.govbiorxiv.org

Enzyme Active Site Binding and Inhibition Mechanisms

The quinoline scaffold is a versatile nucleus for the design of enzyme inhibitors, targeting a variety of active sites through different binding modes. nih.gov

Metalloenzyme Modulation (e.g., Zn2+ Coordination)

Quinoline derivatives have been shown to interact with metalloenzymes, which contain metal ions in their active sites that are crucial for their catalytic function. nih.gov The nitrogen atom within the quinoline ring system, along with other potential donor atoms in substituted quinolines, can coordinate with metal ions such as zinc (Zn2+). acs.orgclarku.edu This coordination can disrupt the normal function of the metalloenzyme. For instance, some hydroxamic acid-containing compounds typically bind to metalloenzyme active sites in a bidentate manner, but in the presence of a zinc ion in carbonic anhydrase, a monodentate binding mode via the deprotonated nitrogen has been observed. nih.gov Quinoline-appended ligands have also been synthesized to specifically bind to metal centers, indicating the potential for designing quinoline-based inhibitors that target the metal-coordinating environment of metalloenzymes. acs.org

Covalent Inhibition Mechanisms (e.g., Cysteine-Targeting)

Covalent inhibition is a strategy where a drug forms a permanent chemical bond with its target protein, often leading to enhanced potency and duration of action. chemdiv.com The thiol group of cysteine residues in proteins is a common target for covalent inhibitors due to its high nucleophilicity. chemdiv.comnih.gov Quinoline derivatives can be designed to incorporate "warheads," which are chemically reactive groups that can form covalent bonds with cysteine residues in the active sites of enzymes. nih.govnih.gov This approach has been particularly explored in the development of inhibitors for cysteine proteases and protein kinases. chemdiv.comnih.gov The ethynyl (B1212043) group present in 6-Ethynyl-N-methylquinolin-2-amine could potentially act as such a warhead, although specific studies are needed to confirm this. The development of covalent inhibitors targeting residues beyond cysteine, such as lysine (B10760008), tyrosine, and histidine, is also an emerging area of research. researchgate.net

Interference with Protein Kinase Signaling Pathways

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.govresearchgate.net The quinoline scaffold is a prominent feature in many approved protein kinase inhibitors. nih.govnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate (B84403) group to its substrate. nih.gov The versatility of the quinoline ring allows for the design of inhibitors that can target a broad spectrum of kinases, including those involved in key carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR. nih.govresearchgate.net The antiproliferative effects of many quinoline derivatives are attributed to their ability to modulate these signaling cascades. nih.gov

Inhibition Mechanism Target Description Potential Relevance of this compound
Metalloenzyme ModulationMetalloenzymes (e.g., containing Zn2+)The quinoline nitrogen can coordinate with the metal ion in the active site, disrupting enzyme function.The quinoline core provides a scaffold for metal coordination.
Covalent InhibitionCysteine residues in enzymesA reactive "warhead" on the quinoline derivative forms a covalent bond with a cysteine residue.The ethynyl group could potentially act as a covalent warhead.
Protein Kinase InhibitionATP-binding site of protein kinasesThe quinoline derivative competes with ATP for binding, inhibiting kinase activity and downstream signaling.The quinoline scaffold is a common feature in known kinase inhibitors.

Induction of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can be a mechanism of action for some anticancer agents. nih.gov Certain quinoline derivatives have been shown to induce oxidative stress in cells. nih.govmdpi.com For example, the novel quinoline derivative DFIQ has been reported to promote the accumulation of ROS, leading to cellular damage and cell death. nih.govmdpi.com This increase in ROS can disrupt various cellular processes, including autophagic flux and mitochondrial function. nih.gov The induction of oxidative stress can be a key event that triggers downstream apoptotic pathways. mdpi.com Some studies have shown that the antioxidant properties of certain quinoline derivatives can be modulated by their interaction with proteins like human serum albumin (HSA). mdpi.com

Cell Cycle Perturbation and Arrest

The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to the inhibition of cell proliferation. Several quinoline-based compounds have been found to perturb the cell cycle, causing arrest at specific phases. researchgate.netnih.govnih.gov For instance, some quinoline-chalcone hybrids have been shown to induce cell cycle arrest. researchgate.net Studies on a quinoline-2-carboxylic acid aryl ester demonstrated a significant blockade of the cell cycle at the S phase in prostate cancer cells. nih.gov Similarly, novel bis-spiro-cyclic 2-oxindole derivatives of pyrimido[4,5-b]quinoline have been reported to cause cell cycle arrest in the S phase in breast cancer cells. nih.gov Furthermore, some quinoline alkaloids have been identified to induce cell cycle arrest in the sub-G0/G1 phase. researchgate.net This perturbation of the cell cycle is often a precursor to apoptosis, or programmed cell death. mdpi.com

Compound/Derivative Class Cell Line(s) Observed Cell Cycle Arrest Phase Reference
Quinoline-chalcone hybridsVarious cancer cell linesNot specified researchgate.net
Quinoline-2-carboxylic acid aryl esterPC3 (Prostate cancer)S phase nih.gov
Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinolineMCF7 (Breast cancer)S phase nih.gov
Quinoline alkaloids (cinchonine, cinchonidine, etc.)Cervical and hepatocellular carcinoma cellsSub G0/G1 phase researchgate.net
Novel bis-quinoline and Z-containing regioisomersU937 and HL60 (Leukemia)Sub-G1 phase (indicative of apoptosis) mdpi.com

Apoptotic Pathway Modulation

There is currently no available scientific data detailing the modulation of apoptotic pathways by this compound. Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Many quinoline-based compounds have been shown to induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases, regulation of the Bcl-2 family of proteins, and induction of DNA fragmentation. However, without specific in-vitro or in-vivo studies on this compound, any discussion of its potential effects on apoptosis would be purely speculative.

Specificity and Selectivity in Biological Interactions

The specificity and selectivity of a compound for its biological targets are crucial for its therapeutic potential, as these properties determine its efficacy and side-effect profile. For instance, the selectivity of kinase inhibitors, a class of drugs to which some quinoline derivatives belong, is a key determinant of their clinical success. Information regarding the specific cellular targets of this compound and its selectivity in biological interactions is not reported in the current body of scientific literature. Research into the potential activity of this compound against targets like epidermal growth factor receptor tyrosine kinase (EGFR-TK), a target for some quinoline-based cancer therapies, has not been published.

Structure Activity Relationship Sar of 6 Ethynyl N Methylquinolin 2 Amine Analogues

Impact of Quinoline (B57606) Ring Substitution Patterns

Positional Effects of Substituents on Biological Activity

The specific placement of substituents on the quinoline ring profoundly influences the biological activity of its derivatives. Research on related quinoline-based compounds demonstrates that even minor changes in a substituent's position can lead to significant variations in potency. For instance, in a series of quinoline analogues of combretastatin (B1194345) A-4, the position of a methyl group was shown to be critical for anticancer activity. Analogues with a methyl group at the 6, 7, or 8-position all exhibited potent activity. nih.gov

Similarly, the location of a methoxy (B1213986) group also dictated the compound's effectiveness. A 6-methoxy substituted quinoline derivative displayed superior antiproliferative activity against certain cancer cell lines when compared to its 7-methoxy counterpart. nih.gov These findings underscore that the electronic and steric effects of a substituent, in concert with its specific location on the heterocyclic core, are crucial for optimizing biological interactions. The position of a functional group can affect how the molecule fits into a binding pocket and its electronic communication with key residues. nih.govbohrium.com

Table 1: Impact of Substituent Position on the Biological Activity of Quinoline Analogues This table is generated based on findings from related quinoline compounds to illustrate the principle of positional effects.

SubstituentPosition on Quinoline RingObserved Impact on ActivityReference
-CH₃6Potent Activity nih.gov
-CH₃7Potent Activity nih.gov
-CH₃8Potent Activity nih.gov
-OCH₃6Higher potency than 7-OCH₃ analogue nih.gov
-OCH₃7Lower potency than 6-OCH₃ analogue nih.gov

Influence of Halogenation on Potency

Halogen atoms are frequently incorporated into bioactive molecules to enhance their potency, modify their metabolic stability, or improve their pharmacokinetic properties. In the context of heterocyclic compounds, halogenation can significantly influence biological activity. The introduction of halogens, which are electron-withdrawing groups, can alter the electronic distribution of the quinoline ring and introduce new potential interactions, such as halogen bonding. bohrium.com

Studies on quinazoline (B50416) analogues, which are structurally similar to quinolines, have provided a clear picture of the effects of halogenation. A "fluorine screening" of spautin-1 analogues revealed that the position of the fluorine atom was paramount. nih.gov An analogue with a fluorine at the 8-position of the quinazoline core showed a significant increase in activity. nih.gov Similarly, replacing a para-fluoro substituent on a benzyl (B1604629) group with a chloro atom resulted in a compound with comparable potency, while other substitutions led to varied outcomes. nih.gov This highlights that both the type of halogen and its position are critical variables in tuning the potency of this class of compounds.

Table 2: Effect of Halogenation on the Activity of Structurally Related Heterocyclic Analogues This table is generated based on findings from quinazoline compounds to illustrate the principles of halogenation effects.

ScaffoldHalogen and PositionObserved Impact on ActivityReference
QuinazolineFluorine at position 8Significant increase in activity nih.gov
QuinazolineFluorine at ortho position of benzyl groupSignificant increase in activity nih.gov
QuinazolineChlorine at para position of benzyl groupPotency comparable to fluorine at the same position nih.gov

Role of Planarity and Extended Conjugation

The quinoline ring system is an aromatic, planar structure formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring. researchgate.net This inherent planarity and the extended π-conjugated system are fundamental to its ability to participate in various biological interactions, including intercalation with DNA or stacking interactions within protein binding sites.

The introduction of the 6-ethynyl group further extends this conjugation. This extension of the π-system can enhance binding affinity through increased van der Waals or π-π stacking interactions with aromatic amino acid residues in a target protein. The planarity of the entire conjugated system allows for a more effective overlap with planar regions of a receptor, which can be a crucial factor for high-affinity binding.

Significance of the Ethynyl (B1212043) Moiety

The ethynyl group at the 6-position is not merely a structural linker but an active contributor to the molecule's biological profile. Its unique electronic properties and linear geometry distinguish it from other functional groups.

Contribution of the Terminal Alkyne to Target Binding

The terminal alkyne is a π-electron-rich functional group that can significantly enhance binding to protein targets through noncovalent interactions. nih.gov Its electron density allows it to act as a hydrogen bond acceptor. Molecular dynamics simulations have suggested that the π-cloud of an alkyne can interact favorably with the N-H group of an asparagine side chain, forming a stabilizing noncovalent bond at the protein-ligand interface. nih.gov This type of interaction can increase the residence time of the compound on its target, leading to a slower rate of dissociation and, consequently, higher binding affinity. nih.gov The minimal steric bulk of the linear alkyne group allows it to probe narrow channels and form these interactions without causing significant steric hindrance. nih.gov

Comparison of Ethynyl with Saturated and Other Functional Groups

The importance of the ethynyl group is often highlighted when it is compared with other functionalities through SAR studies. In research on antagonists for the mGluR5 receptor, a direct comparison was made between compounds containing a phenylethynyl group and analogues where the alkyne was replaced by an amide bond. nih.gov The study found that while a few potent amide-based compounds were discovered, most structural changes to the amide template were poorly tolerated. nih.gov In contrast, several novel alkyne-containing analogues retained high affinity, demonstrating the favorability of the alkyne linkage for this particular target. nih.gov

The replacement of an unsaturated, rigid group like an alkyne with a more flexible, saturated alkyl chain typically leads to a loss of potency. This is because the defined geometry and extended π-system conferred by the alkyne are often crucial for maintaining the optimal orientation for binding. The concept of bioisosterism, where one functional group is swapped for another with similar properties, is key to understanding these relationships. fiveable.me The distinct electronic and structural nature of the ethynyl group often makes it difficult to replace without a significant loss of biological activity.

Table 3: Comparison of Ethynyl and Amide Linkages in mGluR5 Antagonists This table is generated based on findings from a study comparing alkyne and amide bioisosteres.

Compound SeriesLinkage TypeGeneral Observation on ActivityReference
Aryl-X-PyridineAlkyne (-C≡C-)Several novel analogues retained high affinity, comparable to the parent compound. nih.gov
Aryl-X-PyridineAmide (-CONH-)Most structural variations were not well tolerated, leading to reduced activity. nih.gov

Role of the N-Methylamine Group and Related Amine Substituents

The amine substituent at the C2 position of the quinoline ring is a pivotal element for molecular interactions and biological activity. Modifications to this group, particularly the N-methylamine moiety, can significantly alter the compound's properties.

The introduction of a methyl group to the primary amine at the C2 position, creating a secondary N-methylamine, imparts distinct steric and electronic changes. The methyl group is electron-donating, which increases the electron density on the nitrogen atom. This enhancement of nucleophilicity can influence how the amine group interacts with biological targets. nih.govmasterorganicchemistry.com In studies of 4-aminoquinolines, the introduction of a methyl group to the C4-amino position was explored to see how it would influence the delocalization of the nitrogen's lone pair of electrons, which is crucial for binding to biological targets like heme. nih.gov

Sterically, the methyl group adds bulk, which can either enhance binding by promoting a specific conformation or hinder it by preventing access to a binding pocket. mdpi.com In some peptide analogues, N-methylation at certain positions led to a decrease in potency, suggesting that the added bulk was detrimental to activity. mdpi.com Conversely, in other contexts, methylation can protect the amine from metabolic degradation, potentially increasing the compound's bioavailability and duration of action. The selective monomethylation of amides is a noted strategy, as the addition of a sterically demanding methyl group can make the nitrogen less susceptible to further reactions. nih.gov

Compound/Analogue ClassModificationObserved Effect on ActivityReference
4-Aminoquinoline (B48711) AnaloguesIntroduction of N-methyl groupWell-tolerated for antiplasmodial activity with reduced toxicity. Compound 9a showed 100% parasite inhibition in vivo. nih.gov
Almiramide LipopeptidesN-methylation at central residuesDecreased potency compared to non-methylated or terminally-methylated analogues. mdpi.com
Almiramide LipopeptidesPermethylation1.4 to 4-fold increase in activity compared to non-methylated versions. mdpi.com
HexanamideMonomethylationSelectively monomethylated product obtained in 67% yield with no bis-methylated product detected. nih.gov

Replacing the N-methylamine with other amine substituents, such as a primary amine (NH2), a different secondary amine, or a cyclic amine (e.g., piperazine (B1678402), morpholine), is a key strategy in SAR studies. The nature of the amine substituent dictates its hydrogen bonding capacity, basicity, and steric profile.

Generally, primary and secondary amines can act as hydrogen bond donors and acceptors, while tertiary amines can only act as acceptors. The nucleophilicity of amines often follows the order of secondary > primary > tertiary, though this is highly sensitive to steric hindrance. masterorganicchemistry.com

In various quinoline-based therapeutic agents, the incorporation of cyclic amines like piperazine or morpholine (B109124) at different positions has been shown to be advantageous. nih.gove3s-conferences.orgnih.gov For instance, in a series of 4-aminoquinoline antagonists, a dimethylpiperazine moiety was found to be a critical structural feature for high potency. nih.gov The stereospecific substitution on the piperazine ring also had a significant beneficial effect on affinity and potency. nih.gov Replacing the piperazine ring proved difficult, indicating its importance for activity. nih.gov Similarly, the incorporation of morpholine into quinoline scaffolds has been explored for various biological activities. nih.gove3s-conferences.org The ring size of cyclic amines can also be a relevant factor influencing the activity of the resulting complexes. rsc.org

Quinoline ScaffoldAmine Substituent at C2/C4Key FindingReference
4-Aminoquinoline(3,4-dimethylpiperazin-1-yl)phenylaminoResulted in high antagonist potency (8.5 nM) and >200-fold selectivity for the α2C-adrenoceptor. nih.gov
4-Aminoquinoline1,4-DiazepanesOne of the few viable alternatives to a piperazine ring, though less optimal. nih.gov
2-Substituted Quinoline2-n-Propyl QuinolineNatural compound with demonstrated antileishmanial activity. nih.gov
Quinoline-based agentsMorpholineIncorporation of morpholine is a known strategy in developing caspase 3 inhibitors. e3s-conferences.org
4-AminoquinolinePiperazine/MorpholineIncorporation led to compounds with potent activity against P. falciparum. nih.gov

Hybrid Molecule Design and Activity Enhancement

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. frontiersin.orgresearchgate.netmdpi.com The 6-ethynyl-N-methylquinolin-2-amine scaffold is an attractive candidate for hybridization. The ethynyl group at the C6 position serves as a versatile and rigid linker to attach other bioactive moieties without significantly disrupting the core quinoline structure.

Numerous studies have demonstrated the success of this approach using various quinoline derivatives. frontiersin.org For example, hybrids of quinoline with scaffolds such as coumarin, thiazole, triazine, and thiazolidinone have been synthesized and shown to possess improved biological activities compared to the parent molecules. frontiersin.orgresearchgate.netnih.gov A series of 1,2,4-triazine-quinoline hybrids were developed as potent dual inhibitors of COX-2 and 15-LOX, with one hybrid showing COX-2 inhibitory potency 59 times greater than the standard drug diclofenac. nih.gov Another study focused on creating hybrids of naphthoquinone and quinolinedione, which have shown promise as antineoplastic agents. mdpi.com This approach has led to the approval of 26 hybrid compounds as anticancer drugs in the last decade, with many more in clinical trials. mdpi.com

Quinoline Hybrid ClassSecond PharmacophoreResulting Biological ActivityReference
Quinoline-Triazine1,2,4-TriazinePotent dual inhibitors of COX-2 and 15-LOX for anti-inflammatory response. nih.gov
Quinoline-Thiazolidinone4-ThiazolidinoneInvestigated as potential antitumor agents. researchgate.net
Quinoline-CinnamideCinnamideShowed cytotoxic activity and apoptosis-inducing properties. dntb.gov.ua
Quinoline-CarbonitrileCarbonitrilePromising antibacterial lead compounds. frontiersin.org
Naphthoquinone-QuinolinedioneQuinolinedioneInvestigated as antineoplastic agents. mdpi.com

Pharmacophore Elucidation and Essential Structural Features

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, a putative pharmacophore can be elucidated based on its structural components and SAR data from related compounds.

The key features would likely include:

Hydrogen Bond Donor/Acceptor: The N-methylamine group at the C2 position provides a crucial hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the nitrogen lone pair). These features are often essential for anchoring the ligand in the target's binding site.

Aromatic/Hydrophobic Region: The quinoline ring system itself constitutes a large, planar, and hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

Hydrogen Bond Acceptor: The nitrogen atom within the quinoline ring (at position 1) acts as an additional hydrogen bond acceptor, which can be a key interaction point.

Linker/Interaction Site: The ethynyl group at the C6 position is a rigid, linear moiety. It can function as a spacer to position another functional group optimally or it can directly participate in interactions within a specific sub-pocket of the target protein. Its electron-rich triple bond could interact with specific residues.

Pharmacophore models are often developed based on the interactions of known active compounds with their targets. nih.gov These models typically represent key features as spheres, such as cation/anion centers, hydrophobic areas, and aromatic rings, to guide the design of new, potentially more potent molecules. nih.gov

Computational Studies in the Research of 6 Ethynyl N Methylquinolin 2 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mbimph.com This method is crucial in drug discovery for predicting the interaction between a small molecule ligand and a protein target. Scoring functions are employed to estimate the binding affinity or strength of the interaction, helping to rank potential drug candidates. mbimph.commbimph.com

Molecular docking simulations predict how a ligand, such as a quinoline (B57606) derivative, fits into the binding site of a protein. The outcome is a "pose," which represents the conformation and orientation of the ligand within the binding pocket, and a "docking score," which estimates the binding affinity. For instance, in a study of quinoline derivatives as potential inhibitors for HIV reverse transcriptase, docking scores were used to measure binding affinity, with a more negative score indicating a stronger interaction. nih.gov One compound in that study exhibited a high affinity with a docking score of -10.67. nih.gov Similarly, docking studies on 4-aminoquinoline (B48711) derivatives against the oxidoreductase protein of Plasmodium falciparum were used to predict their antimalarial activity, with binding energies indicating the stability of the ligand-protein complex. mbimph.com In another study, hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives were docked against P. falciparum lactate (B86563) dehydrogenase, where compound 4b showed the highest binding energy, suggesting it as a potential molecular target. nih.gov

Below is a table illustrating typical binding affinity data obtained from molecular docking studies of various quinoline derivatives against different protein targets.

Compound ClassProtein TargetExample CompoundBinding Affinity/ScoreReference
Quinoline-pyrimidine hybridsHIV Reverse TranscriptaseCompound 4-10.67 nih.gov
4-Aminoquinoline derivativesP. falciparum lactate dehydrogenaseCompound 4bHigh Binding Energy nih.gov
Quinoline IminesPlasmepsin 2Trioxane derivatives117.16 to 116.90 (LibDock Score) researchgate.net
Quinoline derivativesProtease Enzyme (SARS-CoV-2)Compound 5Strong Interaction nih.gov

This table is illustrative and presents data for related quinoline compounds, as specific docking studies on 6-Ethynyl-N-methylquinolin-2-amine are not publicly available.

A significant application of molecular docking is the identification of potential biological targets for a novel compound. By screening a compound against a library of known protein structures, it is possible to identify proteins with which the compound is likely to interact. This approach, sometimes referred to as reverse docking, can help to elucidate the mechanism of action of a compound or identify potential off-target effects. For example, quinoline derivatives have been investigated as potential inhibitors for a wide range of targets, including acetylcholinesterase for Alzheimer's disease, various kinases in cancer therapy, and viral enzymes like HIV reverse transcriptase. nih.govresearchgate.netmdpi.com Studies on quinoline-3-carboxamides (B1200007) have demonstrated their potential as inhibitors of phosphatidylinositol 3-kinase-related kinases (PIKK), with the quinoline nitrogen playing a key role in binding to the hinge region of these enzymes. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of a molecule. nih.gov DFT is used to determine the ground-state electronic structure of molecules, which in turn allows for the prediction of various chemical properties. nih.gov

DFT calculations can be used to compute a variety of molecular properties and reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests higher reactivity. nih.gov

Other calculated descriptors include the molecular electrostatic potential (MEP), which illustrates the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. arabjchem.org Natural Bond Orbital (NBO) analysis can be performed to investigate hyper-conjugative interactions and charge delocalization within the molecule. arabjchem.org In a study on two quinoline derivatives, DFT was used to calculate global and local quantum-molecular descriptors, including frontier molecular orbitals and MEP surfaces, to assess their reactivity. arabjchem.org

The following table shows examples of quantum chemical descriptors calculated for quinoline derivatives using DFT.

Compound/DerivativePropertyCalculated Value/ObservationReference
Quinoline Derivative 2ALIE (Average Local Ionization Energy) max valueIncrease of ~35 kcal/mol vs. quinoline arabjchem.org
Quinoline Derivative 3ALIE (Average Local Ionization Energy) max valueIncrease of ~48 kcal/mol vs. quinoline arabjchem.org
Quinoline-amide derivativeStokes shift (Compound 6z)Most remarkable among fluorophores studied nih.gov
Quinoline-thiosemicarbazideIntramolecular Hydrogen BondSulfur atom forms a stronger H-bond than N, O, F nih.gov

This table provides examples from studies on related quinoline compounds to illustrate the application of DFT, as specific calculations for this compound are not available in the cited literature.

Molecular Dynamics Simulations for Conformational and Binding Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By simulating the interactions within a ligand-protein complex in a solvated environment, MD can provide detailed insights into the stability of the complex, the flexibility of the protein and ligand, and the specific interactions that maintain the bound state. nih.govmdpi.com For instance, MD simulations have been used to investigate quinoline derivatives as potential acetylcholinesterase inhibitors, revealing key intermolecular interactions and the dynamic behavior of the compounds within the enzyme's active site. researchgate.net In another study, MD simulations of quinoline derivatives with the SARS-CoV-2 main protease indicated the formation of stable ligand-protein complexes. nih.gov Analysis of conformational stability, residue flexibility, and solvent accessible surface area (SASA) during the simulation can validate docking results and provide a more dynamic picture of the binding event. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness (excluding toxicity profiles)

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound. In silico ADMET prediction tools are widely used for this purpose, helping to identify candidates with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures. nih.gov These predictions are based on the chemical structure of the molecule. nih.gov

Commonly evaluated parameters include predictions for oral bioavailability, which is often guided by rules such as Lipinski's Rule of Five. mdpi.com This rule suggests that good absorption is more likely for compounds with a molecular weight under 500, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP (a measure of lipophilicity) not greater than 5. mdpi.com Other important predicted properties include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 enzymes, which are crucial for metabolism. mbimph.comrsc.org Studies on various quinoline derivatives have utilized these in silico tools to predict their ADMET profiles. For example, ADMET predictions for quinoline imines and quinoline-quinazolinone-thioacetamide derivatives found them to have satisfactory drug-like properties. researchgate.netrsc.org

The table below presents a hypothetical ADMET profile for a compound like this compound, based on typical values seen for related quinoline structures in computational studies.

PropertyPredicted Value/RangeImportance
Molecular Weight< 500 g/mol Oral Bioavailability (Lipinski's Rule)
LogP (Lipophilicity)-1 to 6Absorption, Distribution (Lipinski's Rule)
Hydrogen Bond Donors≤ 5Oral Bioavailability (Lipinski's Rule)
Hydrogen Bond Acceptors≤ 10Oral Bioavailability (Lipinski's Rule)
Topological Polar Surface Area (TPSA)< 140 ŲCell Permeability, Absorption mbimph.com
GI AbsorptionHighOral Drug Candidate Suitability mbimph.com
BBB PermeabilityNo/LowCNS side effects or targeting

This table is for illustrative purposes. Specific ADMET predictions require dedicated software and the precise chemical structure.

Pharmacophore Modeling and Virtual Screening

Information regarding pharmacophore modeling and virtual screening for this compound is not available in the public domain.

Medicinal Chemistry and Drug Discovery Perspectives

6-Ethynyl-N-methylquinolin-2-amine as a Lead Compound for Therapeutic Development

While specific research detailing this compound as a lead compound is not extensively published, its structural components—the quinoline (B57606) core, an ethynyl (B1212043) group, and a methylamino substituent—position it as a promising candidate for therapeutic development. The quinoline scaffold itself is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. nih.govfrontiersin.org

The discovery of new drugs often begins with a "hit" molecule, identified through screening processes, which is then optimized to create a "lead" compound. frontiersin.org The quinoline nucleus is frequently exploited for the development of potent therapeutic agents. nih.gov For instance, the success of bedaquiline (B32110), a quinoline-based drug for multi-drug resistant tuberculosis, has validated the ATP synthase pathway as a key therapeutic target. researchgate.net This success inspires research into other quinoline derivatives. The functional groups on this compound offer multiple points for modification, a crucial feature for a lead compound undergoing optimization to improve potency and selectivity.

Scaffold Derivatization and Optimization Strategies for Enhanced Potency and Selectivity

The process of evolving a lead compound into a viable drug candidate hinges on scaffold derivatization and optimization. For the quinoline scaffold, this involves strategic chemical modifications to enhance biological activity and selectivity while minimizing off-target effects. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of new analogues. acs.org

Key strategies for optimizing quinoline-based compounds include:

Modification of Substituents: The nature and position of substituents on the quinoline ring significantly influence the compound's pharmacological profile. For example, introducing a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 of the quinoline nucleus has been shown to enhance antiproliferative activity. frontiersin.org Similarly, in a series of quinazoline-based inhibitors, altering substitutions at positions 6 and 7 led to notable changes in potency and selectivity against RIPK2 and RIPK3 kinases. nih.gov For this compound, the ethynyl group at position 6 and the N-methylamino group at position 2 are prime sites for such modifications.

Scaffold Morphing: This strategy involves replacing the core heterocyclic system with another while retaining key pharmacophoric features. For example, researchers have morphed a 2,4-diaminoquinazoline core into quinoline and pyrazolopyrimidine scaffolds. researchgate.net This led to a tenfold improvement in potency against the target enzyme and a more than 100-fold increase in selectivity against mammalian mitochondrial ATP synthesis. researchgate.net

Hybridization: Combining the quinoline scaffold with other pharmacologically active moieties can create hybrid molecules with improved efficacy or dual modes of action. frontiersin.orgacs.org This approach aims to leverage the therapeutic benefits of both parent molecules into a single chemical entity. frontiersin.org

The table below illustrates how modifications to the quinoline scaffold can impact biological activity.

Base Scaffold Modification Resulting Compound Class Observed Effect Reference
QuinolineIntroduction of alkylamino side chain at C4 and alkoxy group at C74-amino-7-alkoxyquinolinesEnhanced antiproliferative activity frontiersin.org
Quinazoline (B50416)Replacement of core with quinoline2,4-diaminoquinolines10-fold improvement in enzyme potency and >100-fold improvement in selectivity researchgate.net
QuinolineHybridization with a hydrazone linkageQuinoline-based hydrazonesEnhanced inhibitory potential against metabolic enzymes acs.org
Tetrahydrocyclopenta[c]quinolineRemoval of 6-methyl substituent6-unsubstituted analogue~10-fold drop in RXR agonist potency acs.org

Development of Multi-Targeting Agents based on the Quinoline Scaffold

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making multi-target drugs a highly attractive therapeutic strategy. nih.gov The quinoline scaffold provides a versatile platform for designing such agents. acs.orgnih.gov By incorporating different pharmacophores onto the quinoline core, it is possible to create single molecules that can interact with multiple biological targets.

For example, in the context of Alzheimer's disease, quinazoline derivatives have been developed to act as inhibitors of cholinesterases, β-amyloid aggregation, and oxidative stress. nih.gov Similarly, quinoline-based hydrazones have been designed as multifunctional agents targeting key enzymes in carbohydrate metabolism—α-glucosidase, α-amylase, and aldose reductase—to manage hyperglycemia and its complications. acs.org The goal of this approach is to achieve a synergistic therapeutic effect that is more potent than the sum of the individual activities, or to address multiple facets of a complex disease with a single drug. acs.org

Strategies for Addressing Drug Resistance through Quinoline Modifications

The emergence of drug resistance is a major global health threat, necessitating the development of new drugs that can overcome resistance mechanisms. nih.gov The quinoline scaffold has been a key focus in this area, particularly in the fight against malaria and bacterial infections. nih.govnih.gov

Resistance to quinoline antimalarials like chloroquine (B1663885) is often linked to mutations in transporter proteins, such as PfCRT in Plasmodium falciparum, which increase the efflux of the drug from its site of action. benthamdirect.com Strategies to combat this include:

Structural Modification: Chemical modifications to the quinoline structure can create analogues that are less susceptible to efflux by resistant transporters. For instance, incorporating an intermolecular hydrogen-bonding motif in the side chain of 4-aminoquinolines has been shown to enhance activity against drug-resistant P. falciparum. nih.gov

Hybrid Molecules: Creating hybrid compounds, such as bisquinolines, can also be an effective strategy. nih.gov Some bisquinoline derivatives have shown potent activity against resistant malaria strains, potentially by acting on heme polymerization. nih.gov

Inhibition of Efflux Pumps: Another approach is to co-administer the quinoline drug with a chemosensitizing agent that inhibits the efflux pumps responsible for resistance. benthamdirect.com Some molecules with no intrinsic antimalarial activity have been found to reverse drug resistance when combined with quinolines. benthamdirect.com

In the antibacterial field, novel N-methylbenzofuro[3,2-b]quinoline derivatives have been synthesized that show potent activity against drug-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium (VRE). nih.gov

General Approaches for Novel Bioactive Molecule Identification

The discovery of new bioactive molecules like this compound is the first critical step in the drug development pipeline. frontiersin.org Modern drug discovery employs several key strategies to identify these initial "hits". frontiersin.orgnih.gov

Target-Based Screening: This approach relies on having a well-defined biological target, such as a specific enzyme or receptor, that is known to be involved in a disease. frontiersin.orgmpg.de Large libraries of chemical compounds are then tested (screened) for their ability to interact with and modulate the activity of this target. frontiersin.org High-throughput screening (HTS) allows for the rapid testing of hundreds of thousands of compounds. nih.gov

Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired change in the phenotype of a cell or a whole organism, without prior knowledge of the specific molecular target. frontiersin.orgmpg.de This method can uncover novel mechanisms of action and first-in-class medicines. mpg.de

Computational and In Silico Methods: Computer-based approaches are increasingly used to predict the biological activity of molecules and identify potential drug targets. mpg.de By comparing the structure of a new compound to databases of known bioactive molecules, researchers can predict its likely targets and guide further experimental work. mpg.de

Genome Mining and Natural Product Discovery: Unexplored microorganisms and the metagenome represent a vast and untapped resource for novel chemistry. nih.gov Genome mining techniques can identify gene clusters responsible for producing secondary metabolites, which can then be isolated and screened for bioactivity. nih.govnih.gov

The table below summarizes these primary approaches.

Approach Description Advantages Reference
Target-Based ScreeningTests compounds against a known, disease-relevant biological target.Direct, rational approach; high-throughput is possible. frontiersin.orgmpg.de
Phenotypic ScreeningTests compounds for their effect on cells or organisms without a pre-defined target.Can identify novel targets and mechanisms of action. frontiersin.orgmpg.de
Computational MethodsUses computer models to predict bioactivity and targets based on molecular structure.Fast, cost-effective way to prioritize compounds for experimental testing. mpg.de
Natural Product DiscoveryIsolates and screens compounds from natural sources like microbes and plants.Access to novel chemical scaffolds and diverse structures. nih.govnih.gov

Chemical Biology Applications of 6 Ethynyl N Methylquinolin 2 Amine

Use as a Chemical Probe for Target Validation and Pathway Elucidation

There is no available research data to support the use of 6-Ethynyl-N-methylquinolin-2-amine as a chemical probe for target validation or pathway elucidation.

Applications in Enzymatic Activity Studies

Specific studies detailing the application of this compound in the investigation of enzymatic activities have not been identified in the current body of scientific literature.

Exploring Cellular Pathways and Biological Processes

There is no documented evidence of this compound being utilized to explore specific cellular pathways or other biological processes.

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Pathways for Quinoline (B57606) Derivatives

The development of new and improved methods for synthesizing quinoline derivatives is a critical area of ongoing research. Traditional methods for creating the quinoline skeleton often involve harsh conditions, such as high temperatures and the use of hazardous reagents, which present both environmental and economic challenges. acs.orgnih.gov Consequently, there is a significant push towards developing greener and more sustainable synthetic routes.

Key areas of exploration include:

Green Chemistry Approaches: Researchers are actively investigating the use of more environmentally friendly solvents, such as water, and energy-efficient techniques like microwave and ultrasound-assisted synthesis. nih.govtandfonline.comresearchgate.net These methods aim to reduce reaction times, minimize waste, and avoid the use of toxic chemicals. nih.gov

Catalysis: The use of catalysts, including metal-based and non-metal catalysts, is being explored to facilitate quinoline synthesis under milder conditions. rsc.org For instance, iron(II) phthalocyanine (B1677752) has been used as a catalyst in a solvent-free, photo-thermo-mechanochemical approach. mdpi.com Silver triflate has also been shown to be an effective catalyst in multicomponent reactions for synthesizing polysubstituted quinolines. rsc.org

Novel Reaction Strategies: The development of innovative synthetic strategies, such as one-pot and multicomponent reactions, is crucial for improving efficiency and atom economy. rsc.orgmdpi.com These approaches allow for the construction of complex quinoline derivatives in a single step from simple starting materials. For example, a three-component reaction of 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine has been used to synthesize 6-(aryldiazenyl)-3-iodoquinolines. mdpi.com

The table below summarizes some of the classic and modern synthetic reactions for quinoline derivatives.

Reaction Name Description Key Features/Challenges
Skraup Synthesis Involves heating anilines with glycerol (B35011), a strong acid (like sulfuric acid), and an oxidizing agent. tandfonline.comrsc.orgOne of the oldest and most common methods, but often requires harsh conditions. tandfonline.com
Doebner-von Miller Reaction A variation of the Skraup synthesis using α,β-unsaturated carbonyl compounds. tandfonline.comOffers a more versatile route to substituted quinolines.
Combes Synthesis Involves the reaction of anilines with β-diketones in the presence of an acid catalyst. tandfonline.comrsc.orgA useful method for preparing 2,4-disubstituted quinolines.
Conrad-Limpach Synthesis The reaction of anilines with β-ketoesters. tandfonline.comLeads to the formation of 4-hydroxyquinolines.
Friedländer Synthesis The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. tandfonline.comrsc.orgA versatile and widely used method, with challenges in regioselectivity for unsymmetrical ketones. rsc.org
Pfitzinger Reaction The reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group. tandfonline.comrsc.orgProvides a route to quinoline-4-carboxylic acids.

Deeper Elucidation of Molecular Mechanisms of Action for 6-Ethynyl-N-methylquinolin-2-amine Analogues

While the quinoline scaffold is known to exhibit a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects, the precise molecular mechanisms of action for many of its derivatives, including analogues of this compound, are not fully understood. orientjchem.orgnih.gov Future research must focus on elucidating these mechanisms to enable rational drug design and optimization.

Key research directions include:

Target Identification: Identifying the specific cellular and molecular targets with which these compounds interact is paramount. For instance, some quinoline derivatives have been shown to inhibit enzymes like tyrosine kinases and Pim-1 kinase. researchgate.net

Signaling Pathway Analysis: Investigating the impact of these compounds on various cellular signaling pathways is crucial. Some quinoline derivatives have been found to interfere with pathways like the PI3K/Akt signaling pathway, which is often dysregulated in cancer. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: A thorough understanding of how the chemical structure of a quinoline derivative relates to its biological activity is essential for designing more potent and selective compounds. nih.gov

Identification of New Biological Targets and Off-Targets

A significant challenge in drug development is the identification of not only the intended biological targets but also any unintended "off-targets" that can lead to adverse effects. nih.gov

Future research in this area should involve:

Target Deconvolution: Employing advanced techniques to identify the full spectrum of proteins and other biomolecules that interact with this compound analogues.

Toxicity Profiling: Comprehensive studies to assess the potential toxicity of these compounds are necessary. For example, some quinoline derivatives have shown cardiovascular safety risks due to inhibition of hERG K+ channels. nih.gov

Selectivity Enhancement: Designing analogues with improved selectivity for their intended targets to minimize off-target effects and associated toxicities.

Design and Synthesis of Advanced Analogues with Tuned Properties

The versatility of the quinoline scaffold allows for extensive chemical modifications to fine-tune the properties of its derivatives. nih.gov The design and synthesis of advanced analogues of this compound with optimized characteristics is a key future direction.

This involves:

Rational Drug Design: Utilizing computational modeling and a deep understanding of SAR to design novel analogues with enhanced potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Combinatorial Chemistry: Generating libraries of quinoline derivatives to screen for a wide range of biological activities.

Hybrid Molecules: Creating hybrid compounds that combine the quinoline scaffold with other pharmacologically active moieties to achieve multi-target effects or improved drug delivery. nih.gov For example, quinoline-O-carbamate derivatives have been designed as multifunctional agents for Alzheimer's disease. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.gov These technologies can significantly accelerate the design and development of new drugs by analyzing vast datasets and identifying promising candidates. nih.govnih.gov

In the context of quinoline derivatives, AI and ML can be utilized for:

Predictive Modeling: Developing ML models to predict the biological activity and potential toxicity of novel quinoline derivatives based on their chemical structure. researchgate.netresearchgate.net

Generative Models: Using generative AI, such as Generative Adversarial Networks (GANs), to design entirely new quinoline-based molecules with desired properties. azoai.com A medical generative adversarial network (MedGAN) has been successfully used to generate novel quinoline scaffolds. azoai.com

Reaction Prediction: Employing ML algorithms to predict the outcomes of chemical reactions, thereby aiding in the planning and optimization of synthetic routes for new quinoline analogues. researchgate.net

The integration of these computational approaches holds immense promise for overcoming many of the challenges in the development of this compound and its analogues, ultimately paving the way for new and effective therapies.

Q & A

What are the recommended synthetic strategies for preparing 6-Ethynyl-N-methylquinolin-2-amine with high purity?

Methodological Answer:
Synthesis typically involves functionalizing a quinoline core. A plausible route includes:

  • Step 1: Start with 6-aminoquinoline. Introduce the ethynyl group via Sonogashira coupling using a palladium catalyst and trimethylsilylacetylene, followed by deprotection .
  • Step 2: Methylate the amine using methyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
  • Purification: Column chromatography (silica gel, eluent: DCM/MeOH 95:5) and recrystallization (ethanol/water) ensure high purity. Monitor reaction progress via TLC and confirm structure via 1^1H NMR and HRMS .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Data Collection: Use single crystals grown via slow evaporation (e.g., from ethanol). Collect diffraction data with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Refinement: Employ SHELXL for structure solution and refinement. Key parameters include R-factor convergence (<5%) and electron density maps validating the ethynyl and methyl positions .
  • Validation: Cross-check bond lengths (e.g., C≡C: ~1.20 Å) and angles against similar quinoline derivatives .

Which spectroscopic techniques are optimal for characterizing the electronic environment of substituents in this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR: Identify methyl protons (δ ~3.0–3.5 ppm) and ethynyl protons (if present; δ ~2.5–3.0 ppm). 13^{13}C NMR confirms sp-hybridized carbons (C≡C: δ ~70–90 ppm) .
  • IR Spectroscopy: Detect C≡C stretching (~2100 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • UV-Vis: Assess π→π* transitions in the quinoline ring (λ ~250–300 nm) and ethynyl conjugation effects .

What experimental challenges arise when studying this compound’s reactivity under catalytic conditions?

Methodological Answer:

  • Challenge 1: Ethynyl group sensitivity to oxidation. Mitigate by using inert atmospheres (N₂/Ar) and anhydrous solvents .
  • Challenge 2: Competing coordination modes. Use sterically hindered transition metals (e.g., Ru or Ir) to favor specific binding sites. Monitor via cyclic voltammetry and XPS .
  • Optimization: Screen solvents (DMF, THF) and catalysts (e.g., PdCl₂ for cross-coupling) to maximize yield .

How should researchers address contradictions in reported synthetic yields for derivatives of this compound?

Methodological Answer:

  • Root Cause Analysis: Compare reaction conditions (e.g., solvent polarity, temperature gradients). For example, DME vs. ethanol may alter yields by 20% due to solubility differences .
  • Reproducibility Protocol: Standardize reagents (e.g., anhydrous DMF), use calibrated equipment, and document exact stoichiometry. Validate via independent replication .
  • Data Reconciliation: Apply multivariate regression to identify critical variables (e.g., catalyst loading, reaction time) .

What computational approaches predict the biological target interactions of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with PDB structures (e.g., kinase domains). Parameterize the ethynyl group’s van der Waals radius and partial charges .
  • QSAR Modeling: Train models on quinoline derivatives with known IC₅₀ values. Highlight descriptors like logP and H-bond acceptor count .
  • Validation: Cross-check predictions with in vitro assays (e.g., enzyme inhibition) .

How does the ethynyl group influence the coordination chemistry of this compound with transition metals?

Methodological Answer:

  • Steric Effects: The linear ethynyl group reduces steric hindrance, enabling η² coordination to metals like Pt(II) or Cu(I). Compare with bulkier substituents (e.g., methyl) using X-ray structures .
  • Electronic Effects: The ethynyl’s electron-withdrawing nature stabilizes low oxidation states (e.g., Fe(0)) in complexes. Confirm via cyclic voltammetry (E₁/₂ shifts) .
  • Case Study: In [Ni(this compound)Cl₂], the ethynyl enhances ligand field strength, evidenced by UV-Vis (d-d transitions at λ ~450 nm) .

What best practices ensure reproducibility in synthesizing this compound across labs?

Methodological Answer:

  • Standardization: Use HPLC-grade solvents, calibrate heating mantles (±1°C), and pre-dry glassware (120°C, 2 hr) .
  • Documentation: Report exact quenching times, workup steps (e.g., extraction pH), and storage conditions (e.g., –20°C under argon) .
  • Collaborative Validation: Share samples for cross-lab NMR and LC-MS analysis to confirm batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.